molecular formula C11H12O4 B12658588 1,3-Benzodioxole-4-butanoic acid CAS No. 94135-98-5

1,3-Benzodioxole-4-butanoic acid

Cat. No.: B12658588
CAS No.: 94135-98-5
M. Wt: 208.21 g/mol
InChI Key: LQOVFVGJOQVSNS-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-butanoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a methylenedioxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-butanoic acid can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a suitable acylating agent under acidic conditions. For example, the continuous acylation process using a recyclable heterogeneous substoichiometric catalyst has been studied, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product at 100°C within 30 minutes .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and selectivity. The use of continuous flow processes and recyclable catalysts is preferred to enhance efficiency, sustainability, and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methylenedioxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-4-butanoic acid is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an auxin receptor agonist and promote root growth sets it apart from other similar compounds .

Properties

CAS No.

94135-98-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-(1,3-benzodioxol-4-yl)butanoic acid

InChI

InChI=1S/C11H12O4/c12-10(13)6-2-4-8-3-1-5-9-11(8)15-7-14-9/h1,3,5H,2,4,6-7H2,(H,12,13)

InChI Key

LQOVFVGJOQVSNS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)CCCC(=O)O

Origin of Product

United States

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